![molecular formula C16H15FN2O B7526529 N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide](/img/structure/B7526529.png)
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention in the field of cancer research due to its high selectivity for mutated EGFR, which is commonly found in NSCLC patients.
Mecanismo De Acción
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, which is commonly found in NSCLC patients. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By blocking these pathways, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide inhibits the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting cell proliferation and survival, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide for lab experiments is its high selectivity for mutated EGFR, which allows for more precise targeting of cancer cells. However, the complex synthesis process and high cost of the compound may limit its availability for some research groups.
Direcciones Futuras
There are a number of future directions for research on N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide. Additionally, there is ongoing research to optimize the dosing and administration of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-fluoroaniline, which is then reacted with various reagents to form the key intermediate, 4-(phenylamino)phenol. This intermediate is then subjected to a series of reactions, including acylation and cyclization, to form the final product, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown high selectivity for mutated EGFR, which is commonly found in NSCLC patients, and has demonstrated significant anti-tumor activity in both in vitro and in vivo models. In clinical trials, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has shown promising results in patients with advanced NSCLC who have failed previous treatment with other EGFR inhibitors.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-6-8-14(9-7-13)18-16(20)19-11-10-15(19)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPNRLPIQHBHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.